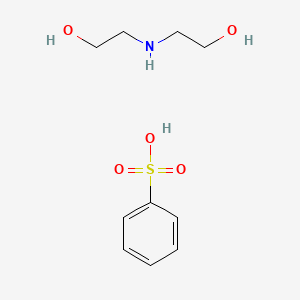
(2-methyl-5-propan-2-ylcyclohexyl)-(pyridin-1-ium-4-carbonylamino)azanium;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methyl-5-propan-2-ylcyclohexyl)-(pyridin-1-ium-4-carbonylamino)azanium;dichloride is a complex organic compound with the molecular formula C16H27Cl2N3O . This compound is known for its unique structure, which includes a cyclohexyl ring substituted with a methyl and isopropyl group, and a pyridinium ring linked through a carbonylamino group. It is often used in various chemical and biological research applications due to its distinctive properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-methyl-5-propan-2-ylcyclohexyl)-(pyridin-1-ium-4-carbonylamino)azanium;dichloride typically involves multiple steps:
Formation of the Cyclohexyl Derivative: The initial step involves the alkylation of cyclohexanone with methyl and isopropyl groups under basic conditions.
Formation of the Pyridinium Derivative: The pyridinium ring is synthesized separately through the reaction of pyridine with a suitable carbonyl compound.
Coupling Reaction: The cyclohexyl and pyridinium derivatives are then coupled through a carbonylamino linkage using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Formation of the Dichloride Salt: The final step involves the addition of hydrochloric acid to form the dichloride salt of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonylamino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinium ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted pyridinium derivatives.
Aplicaciones Científicas De Investigación
(2-methyl-5-propan-2-ylcyclohexyl)-(pyridin-1-ium-4-carbonylamino)azanium;dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of (2-methyl-5-propan-2-ylcyclohexyl)-(pyridin-1-ium-4-carbonylamino)azanium;dichloride involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
- (2-methyl-5-propan-2-ylcyclohexyl)-(pyridin-1-ium-4-carbonylamino)azanium dichloride
- Isonicotinic acid, 2-p-menth-2-ylhydrazide, dihydrochloride
- 2-p-Menth-2-ylhydrazide of isonicotinic acid dihydrochloride
Comparison:
- Structural Differences: While all these compounds share a similar core structure, the specific substitutions and functional groups vary, leading to differences in their chemical and biological properties.
- Uniqueness: (2-methyl-5-propan-2-ylcyclohexyl)-(pyridin-1-ium-4-carbonylamino)azanium;dichloride is unique due to its specific combination of cyclohexyl and pyridinium rings, which imparts distinct reactivity and biological activity .
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
15407-90-6 |
|---|---|
Fórmula molecular |
C16H27Cl2N3O |
Peso molecular |
348.3 g/mol |
Nombre IUPAC |
(2-methyl-5-propan-2-ylcyclohexyl)-(pyridin-1-ium-4-carbonylamino)azanium;dichloride |
InChI |
InChI=1S/C16H25N3O.2ClH/c1-11(2)14-5-4-12(3)15(10-14)18-19-16(20)13-6-8-17-9-7-13;;/h6-9,11-12,14-15,18H,4-5,10H2,1-3H3,(H,19,20);2*1H |
Clave InChI |
SGGVCDUPVSHSJY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1[NH2+]NC(=O)C2=CC=[NH+]C=C2)C(C)C.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



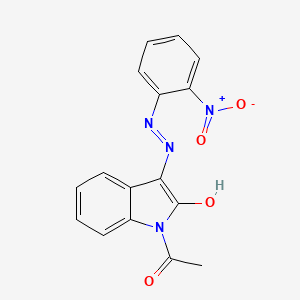

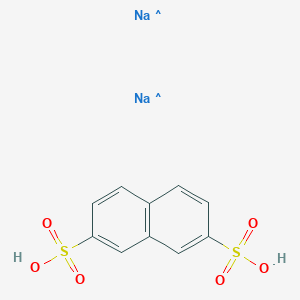
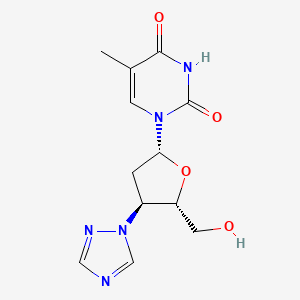
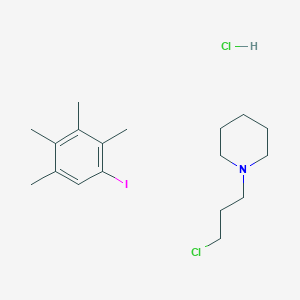

![(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1S,2R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide](/img/structure/B15196977.png)
